N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide typically involves multi-step organic reactionsThe final step involves the formation of the diphenylacetamide moiety via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted thiomorpholine compounds .
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine ring can modulate the compound’s pharmacokinetic properties. The diphenylacetamide moiety contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, thiomorpholine-containing compounds, and diphenylacetamide analogs .
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is unique due to its combination of a furan ring, a thiomorpholine ring, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)25-18-21(22-12-7-15-28-22)26-13-16-29-17-14-26/h1-12,15,21,23H,13-14,16-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNVEYOXZFKIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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